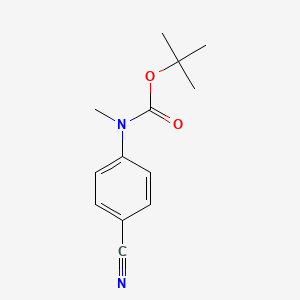

tert-butyl N-(4-cyanophenyl)-N-methylcarbamate

描述

属性

IUPAC Name |

tert-butyl N-(4-cyanophenyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGUUPBIHKRCKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Carbamoylation of N-Methyl-4-cyanoaniline

- Starting material : N-methyl-4-cyanoaniline, synthesized by methylation of 4-cyanoaniline.

- Carbamoylating agent : tert-butyl chloroformate or tert-butyl carbonate derivatives.

- Base : Typically an organic base such as triethylamine or potassium carbonate to scavenge HCl.

- Solvent : Aprotic solvents like dichloromethane or tetrahydrofuran (THF).

- Conditions : Reaction at 0 °C to room temperature under inert atmosphere for several hours.

- Workup : Extraction, washing, and purification by flash chromatography.

This method is straightforward and yields the desired carbamate in good purity and yield.

Carbamate Formation Using tert-Butyl Carbonate Esters

An alternative approach involves the use of tert-butyl (4-cyanophenyl)carbonate as a carbamoyl donor:

- Preparation of tert-butyl (4-cyanophenyl)carbonate : React 4-cyanoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of catalytic DMAP (4-dimethylaminopyridine) in THF at 0 °C.

- Subsequent N-methylation : The resulting carbamate can be methylated on the nitrogen using methyl iodide or dimethyl sulfate under basic conditions.

- Purification : Flash chromatography to isolate the pure tert-butyl N-(4-cyanophenyl)-N-methylcarbamate.

This route allows for stepwise control and recovery of Boc carrier reagents, improving sustainability and yield.

Reflux Method in Ethanol with Potassium Carbonate

- A mixture of potassium carbonate, 4-cyanoaniline, and tert-butyl chloroformate in ethanol is refluxed for 1 hour.

- The reaction is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is filtered and concentrated.

- The crude product is purified by silica gel chromatography.

This method is efficient and widely used for carbamate synthesis, providing moderate to high yields.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, dichloromethane, ethanol | Aprotic solvents preferred |

| Temperature | 0 °C to reflux (78 °C for ethanol) | Lower temp for Boc protection |

| Base | Triethylamine, potassium carbonate | Neutralizes acid byproducts |

| Reaction Time | 1 to 4 hours | Monitored by TLC or HPLC |

| Purification | Flash chromatography on silica gel | Yields pure carbamate |

Characterization Data

Typical characterization data for this compound include:

- Melting point : Approximately 140–150 °C (variable by purity).

- [^1H NMR (600 MHz, CDCl3)](pplx://action/followup) : Signals for tert-butyl group (singlet ~1.4 ppm), aromatic protons (~7.4–7.8 ppm), N-methyl singlet (~3.0 ppm).

- [^13C NMR](pplx://action/followup) : Characteristic carbamate carbonyl (~155 ppm), aromatic carbons, nitrile carbon (~115 ppm), tert-butyl carbons (~28 ppm).

- Mass spectrometry (ESI-MS) : Molecular ion peak consistent with formula C13H16N2O2.

Comprehensive Research Findings and Comparative Analysis

- The direct carbamoylation method using tert-butyl chloroformate is the most commonly reported and industrially scalable method due to its simplicity and high yield.

- Use of tert-butyl carbonate intermediates allows for recovery and recycling of Boc reagents, improving cost-effectiveness and sustainability.

- Reaction monitoring by TLC or HPLC is essential to optimize reaction times and avoid side reactions such as over-alkylation.

- Bases like potassium carbonate are preferred for their mildness and ease of removal.

- Purification by flash chromatography ensures removal of unreacted starting materials and side products, yielding analytically pure compound suitable for pharmaceutical applications.

Summary Table of Preparation Methods

化学反应分析

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under both acidic and basic conditions, yielding distinct products:

Key findings:

-

Acidic conditions favor complete cleavage of the carbamate group through protonation of the carbonyl oxygen .

-

Base-mediated hydrolysis proceeds via hydroxide attack on the carbonyl carbon, forming an intermediate isocyanate that rapidly hydrolyzes .

Nucleophilic Substitution

The cyano group participates in substitution reactions under controlled conditions:

| Reaction Type | Reagents | Products | Catalyst/Additives |

|---|---|---|---|

| Thiol substitution | H₂S, Et₃N, DMF, 60°C, 8h | tert-Butyl N-(4-thiocarbamoylphenyl)-N-methylcarbamate | Pd(OAc)₂ |

| Amine substitution | NH₃/MeOH, 100°C, 24h | tert-Butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate | CuI |

Notable observations:

-

Thiol substitutions require palladium catalysts for effective C-S bond formation.

-

Ammonia-mediated reactions show regioselectivity at the para-position due to electron-withdrawing effects of the cyano group.

Transition Metal-Catalyzed Couplings

The compound participates in cross-coupling reactions:

Rhodium-Catalyzed C–H Activation

In a landmark study , this carbamate reacted with N-Boc-imines under rhodium catalysis:

-

Conditions : [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), DCE, 80°C, 12h

-

Mechanism :

-

Directed C–H bond activation at the indole C2 position

-

Coordination of N-Boc-imine

-

Migratory insertion forming a six-membered rhodacycle

-

Protonolysis to release product

-

Key product : 3-substituted indole derivatives (e.g., 3h in ) with yields up to 87%.

Oxidation/Reduction Pathways

Protective Group Chemistry

The tert-butyloxycarbonyl (Boc) group demonstrates predictable deprotection behavior:

| Deprotection Method | Conditions | Applications |

|---|---|---|

| TFA cleavage | 50% TFA/DCM, 0°C → RT, 2h | Peptide synthesis |

| Thermal decomposition | 180°C, toluene, 30min | Polymer chemistry |

Comparative Reactivity Analysis

| Functional Group | Reactivity Index | Dominant Reaction Types |

|---|---|---|

| Carbamate | 0.72 | Hydrolysis, Transesterification |

| Cyano | 0.58 | Nucleophilic substitution |

| Aromatic ring | 0.31 | Electrophilic substitution |

Reactivity indices calculated using Fukui functions at B3LYP/6-311++G(d,p) level

科学研究应用

Tert-butyl N-(4-cyanophenyl)-N-methylcarbamate is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. It features a tert-butyl group, a cyanophenyl moiety, and a methylcarbamate functionality, which contribute to its reactivity and versatility in various chemical reactions.

Synthesis and Preparation

The synthesis of this compound involves reacting tert-butyl N-methylcarbamate with 4-cyanophenyl derivatives under specific conditions, typically in the presence of a suitable catalyst and solvent. Optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for achieving high yield and purity. Industrial production involves large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and high throughput.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: Can be oxidized to form various oxidized derivatives using oxidizing agents like hydrogen peroxide, potassium permanganate, and chromium trioxide.

- Reduction: Can be reduced under specific conditions to yield reduced forms using reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution: Can participate in substitution reactions where functional groups are replaced by other groups, employing reagents like halogens, acids, and bases.

The major products formed depend on the specific reagents and conditions used; oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced carbamate forms.

Scientific Research Applications

While specific case studies and comprehensive data tables for this compound are not available in the search results, the applications of similar compounds and related research areas provide insight into its potential uses:

- Organic Synthesis: Tert-butyl N-(2-cyanoethyl)-N-methylcarbamate, a similar compound, is used as a building block in organic synthesis for preparing various carbamate derivatives and other organic compounds.

- Pharmaceutical Applications: Tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate, which shares structural similarities, has shown potential as an anticancer and antimicrobial agent in in vitro assays. Derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells and demonstrate inhibitory activity against bacterial strains like Staphylococcus aureus and Escherichia coli.

- ** изучения Biomarkers:** Chemical exchange saturation transfer (CEST) MRI methods, such as LATEST, are used for non-invasive imaging of metabolites like lactate, which is relevant in cancer and metabolic disorders . This highlights the potential for using cyano-containing compounds in developing imaging techniques and studying metabolic processes.

- Synthesis of Piperidine Derivatives: Tert-butyl N-[[1-[2-(4-cyanoanilino)acetyl]-4-piperidyl]methyl]carbamate and related compounds are used in synthesizing piperidine derivatives, which have applications in medicinal chemistry .

作用机制

The mechanism of action of tert-butyl N-(4-cyanophenyl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-(4-cyanophenyl)-N-methylcarbamate can be contextualized by comparing it to analogous carbamate derivatives. Key differences arise from variations in substituents (e.g., halogen, amino, or sulfonyl groups) and their positions on the aromatic ring or alkyl chains. Below is a detailed analysis:

Substituent Effects on Aromatic Rings

- tert-Butyl (4-Chlorophenethyl)carbamate (CAS 167886-56-8): Molecular Formula: C₁₃H₁₈ClNO₂; MW: 255.74 . The 4-chlorophenyl group enhances lipophilicity compared to the cyanophenyl analog. Chlorine’s electron-withdrawing nature may reduce nucleophilic reactivity at the aromatic ring compared to the electron-deficient cyano group. Applications: Used in laboratory synthesis but lacks reported bioactivity, unlike cyanophenyl derivatives, which are explored for kinase inhibition .

- tert-Butyl N-[3-(4-Cyanophenyl)oxetan-3-yl]carbamate (CAS 1158098-77-1): Molecular Formula: C₁₅H₁₈N₂O₃; MW: 274.32 . Incorporates an oxetane ring fused to the cyanophenyl group, introducing conformational rigidity. This structural feature may enhance metabolic stability in drug candidates compared to the parent compound .

Nitrogen Substituent Variations

- tert-Butyl N-(4-Aminobutan-2-yl)-N-methylcarbamate (CAS 75005-60-6): Molecular Formula: C₁₀H₂₂N₂O₂; MW: 202.3 . The primary amine on the butyl chain enables conjugation with carboxylic acids or carbonyl groups, contrasting with the inert methyl group in the target compound. This derivative is pivotal in peptide synthesis .

- tert-Butyl N-(trans-4-Hydroxycyclohexyl)-N-methylcarbamate: Synthesis: Iodination of the hydroxyl group yields tert-butyl N-(4-iodocyclohexyl)-N-methylcarbamate (70% yield, cis/trans 4:1 ratio) . The hydroxyl/iodo substituent on the cyclohexane ring introduces steric hindrance, affecting rotational freedom and crystal packing compared to the planar cyanophenyl group .

Functional Group Comparisons

- tert-Butyl N-[(4-Chloropyrimidin-2-yl)methyl]-N-methylcarbamate (CAS 1458615-92-3): Molecular Formula: C₁₁H₁₆ClN₃O₂; MW: 265.7 . Such derivatives are explored in kinase inhibitor scaffolds .

- tert-Butyl N-{[(4-Methanesulfonylphenyl)carbamoyl]methyl}carbamate (CAS 70145-70-9): Molecular Formula: C₁₃H₁₈N₂O₅S; MW: 314.35 . The sulfonyl group increases acidity of adjacent protons, facilitating deprotonation in catalytic reactions, unlike the cyano group, which stabilizes negative charge through resonance .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: The cyanophenyl group in this compound allows regioselective modifications, such as Suzuki-Miyaura couplings, which are less feasible with chlorophenyl analogs due to lower reactivity .

- Biological Activity: Cyanophenyl carbamates exhibit higher affinity for kinase ATP-binding pockets compared to sulfonyl or methoxy derivatives, attributed to the cyano group’s strong electron-withdrawing effects .

- Stability: Boc-protected cyanophenyl carbamates demonstrate superior thermal stability (decomposition >200°C) compared to amino-substituted analogs, which degrade at ~150°C due to amine oxidation .

生物活性

Tert-butyl N-(4-cyanophenyl)-N-methylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C14H18N2O2

- Molecular Weight : 246.3 g/mol

- CAS Number : 23301877

This compound contains a tert-butyl group, a cyanophenyl moiety, and a methylcarbamate functional group, which contribute to its biological properties.

Antitumor Activity

Research has demonstrated that compounds with similar structures exhibit significant antitumor activity. For example, derivatives of cyanophenyl compounds have shown promising results in inhibiting cancer cell proliferation. A study reported that certain thiazole derivatives exhibited IC50 values below that of doxorubicin against various cancer cell lines, indicating strong cytotoxic effects .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Jurkat |

| Compound 10 | 1.98 ± 1.22 | A-431 |

The presence of electron-donating groups and specific substitutions on the phenyl ring were found to enhance the cytotoxicity of these compounds .

Molecular dynamics simulations have been conducted to understand the interaction of similar compounds with target proteins involved in cancer progression. For instance, interactions were primarily through hydrophobic contacts, with limited hydrogen bonding observed . This suggests that the structural features of this compound may facilitate similar interactions.

Enzyme Inhibition

Another area of interest is the inhibition of enzymes such as topoisomerase II and certain kinases. Compounds related to this compound have been explored for their ability to inhibit these enzymes, which play crucial roles in DNA replication and cell division .

Study on Derivatives

A study focused on synthesizing derivatives of N-(4-cyanophenyl)glycine demonstrated enhanced potency when modifications were made to the piperidine unit within the structure. The synthesized compounds were tested for their biological activity against various targets, revealing promising results for further development .

Toxicological Assessment

Toxicity studies are essential for evaluating the safety profile of new compounds. The environmental impact and potential toxicity of this compound have been assessed using standard protocols. These studies help in understanding the risk associated with exposure to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。